

# VT103: A Selective TEAD1 Palmitoylation Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | VT103    |           |
| Cat. No.:            | B8195871 | Get Quote |

### **An In-depth Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers. The transcriptional co-activators YAP and TAZ, key downstream effectors of this pathway, interact with the TEAD family of transcription factors to drive the expression of genes involved in cell proliferation, survival, and migration. The activity of TEAD transcription factors is dependent on a unique post-translational modification: autopalmitoylation. This modification is essential for the interaction between TEADs and YAP/TAZ. VT103 is a potent and selective, orally active small molecule inhibitor of TEAD1 autopalmitoylation. By binding to the central lipid pocket of TEAD1, VT103 prevents its palmitoylation, thereby disrupting the YAP/TAZ-TEAD1 interaction and inhibiting the transcription of downstream target genes. This technical guide provides a comprehensive overview of VT103, including its mechanism of action, biochemical and cellular activity, and preclinical efficacy, with a focus on its potential as a therapeutic agent for cancers with aberrant Hippo pathway signaling, such as NF2-deficient mesothelioma and BRAF V600E mutated lung adenocarcinoma.

# Introduction: The Hippo-YAP-TEAD Signaling Pathway in Cancer







The Hippo signaling pathway is an evolutionarily conserved cascade that plays a crucial role in controlling organ size by regulating cell proliferation and apoptosis.[1][2] The core of the pathway consists of a kinase cascade involving MST1/2 and LATS1/2.[3] When the Hippo pathway is active, LATS1/2 kinases phosphorylate the transcriptional co-activators Yesassociated protein (YAP) and its paralog TAZ.[1][3] This phosphorylation leads to their cytoplasmic sequestration and subsequent degradation.[3] In the "Hippo-off" state, which is common in many cancers, unphosphorylated YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4).[1][4] The YAP/TAZ-TEAD complex then drives the transcription of genes that promote cell proliferation, inhibit apoptosis, and contribute to tumorigenesis.[1][2]

A key regulatory step for TEAD activity is its auto-palmitoylation, a process where a palmitate molecule is attached to a conserved cysteine residue within the TEAD protein.[5][6] This lipid modification is critical for the stable interaction between TEAD and YAP/TAZ.[5][7] Consequently, inhibiting TEAD palmitoylation has emerged as a promising therapeutic strategy to block the oncogenic functions of the YAP/TAZ-TEAD complex.[6][8]

#### VT103: Mechanism of Action

VT103 is a small molecule inhibitor that selectively targets the auto-palmitoylation of TEAD1.[9] [10] It functions by non-covalently binding to the central hydrophobic lipid pocket of TEAD1, the same pocket that the palmitate molecule would occupy.[11][12] This direct competition prevents the auto-palmitoylation of TEAD1. The absence of this critical lipid modification allosterically disrupts the interaction between TEAD1 and the transcriptional co-activators YAP and TAZ.[7] [11] As a result, the formation of the oncogenic YAP/TAZ-TEAD1 transcriptional complex is inhibited, leading to the downregulation of downstream target gene expression and subsequent suppression of tumor cell proliferation and survival.[9][10][11]





Click to download full resolution via product page

Figure 1: Mechanism of action of VT103 in the Hippo pathway.

## **Quantitative Data Summary**

The following tables summarize the in vitro and in vivo activity of VT103.

### **Table 1: In Vitro Activity of VT103**



| Assay Type              | Cell Line                    | Target                        | IC50 / EC50                                           | Reference |
|-------------------------|------------------------------|-------------------------------|-------------------------------------------------------|-----------|
| YAP Reporter<br>Assay   | HEK293T                      | YAP/TAZ-TEAD<br>Transcription | 1.02 nM                                               | [9][13]   |
| Cell Viability<br>Assay | NCI-H226 (NF2-<br>deficient) | Cell Proliferation            | 1 nM                                                  | [14]      |
| Cell Viability<br>Assay | NCI-H2373<br>(NF2-mutant)    | Cell Proliferation            | 2 nM                                                  | [14]      |
| Cell Viability<br>Assay | Mero-48a                     | Cell Proliferation            | 5 nM                                                  | [14]      |
| Cell Viability Assay    | SDM103T2                     | Cell Proliferation            | 2 nM                                                  | [14]      |
| Cell Viability<br>Assay | NCI-H2052                    | Cell Proliferation            | 10 nM                                                 | [14]      |
| Cell Viability Assay    | ACC-MESO-1                   | Cell Proliferation            | 5 nM                                                  | [14]      |
| Cell Viability<br>Assay | ZL34                         | Cell Proliferation            | 21 nM                                                 | [14]      |
| Cell Viability<br>Assay | JU77                         | Cell Proliferation            | 232 nM                                                | [14]      |
| Cell Viability<br>Assay | KTOR81 (BRAF<br>V600E)       | Cell Proliferation            | IC50 not<br>specified,<br>effective in<br>combination | [15][16]  |

Table 2: In Vivo Efficacy of VT103 in Xenograft Models



| Xenograft Model          | Dosing                              | Outcome                                     | Reference |
|--------------------------|-------------------------------------|---------------------------------------------|-----------|
| NCI-H226 (CDX)           | 1-3 mg/kg, p.o., once<br>a day      | Significant tumor growth inhibition         | [11]      |
| NCI-H2373 (CDX)          | 0.3-10 mg/kg, p.o.,<br>once per day | Dose-dependent<br>tumor volume<br>reduction | [11][13]  |
| NCI-H2373-Tu-P2<br>(CDX) | Not specified                       | In vivo efficacy                            | [11]      |
| KTOR81 (PDX)             | Not specified                       | Enhanced efficacy of dabrafenib             | [15][16]  |

Table 3: Selectivity of VT103

| Assay Type                     | Target                   | Effect         | Concentration | Reference |
|--------------------------------|--------------------------|----------------|---------------|-----------|
| Palmitoylation<br>Assay        | TEAD1                    | Inhibition     | 3 μΜ          | [9][12]   |
| Palmitoylation<br>Assay        | TEAD2                    | No inhibition  | 3 μΜ          | [9][12]   |
| Palmitoylation<br>Assay        | TEAD3                    | Limited effect | 3 μΜ          | [9][11]   |
| Palmitoylation<br>Assay        | TEAD4                    | Limited effect | 3 μΜ          | [9][11]   |
| Co-<br>immunoprecipitat<br>ion | YAP-TEAD1<br>Interaction | Disruption     | 3 μmol/L      | [9][11]   |
| Co-<br>immunoprecipitat<br>ion | YAP-TEAD4<br>Interaction | No disruption  | 3 μmol/L      | [11]      |

## **Key Experimental Protocols**



Detailed methodologies for the key experiments cited are provided below.

#### **TEAD Palmitoylation Assay**

This assay is designed to assess the ability of **VT103** to inhibit the auto-palmitoylation of TEAD proteins.

- Cell Culture and Transfection: HEK293T cells are cultured in standard conditions and transfected with plasmids expressing MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4 protein.[12]
- Compound Treatment: Transfected cells are treated with VT103 at a specified concentration (e.g., 3 μM) for a designated period.[9][12]
- Cell Lysis and Protein Extraction: Cells are lysed, and total protein is extracted.
- Acyl-PEG Exchange Gel Shift (APEGS) Analysis: The APEGS assay is used to detect
  palmitoylated proteins. Briefly, free thiol groups are blocked, the thioester bond of
  palmitoylated cysteines is cleaved with hydroxylamine, and the newly exposed thiol groups
  are labeled with a large PEG molecule. This results in a significant shift in the molecular
  weight of the palmitoylated protein, which can be visualized by Western blotting.[11]
- Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-MYC antibody to detect the TEAD proteins. The presence or absence of a band shift indicates the level of palmitoylation.[11]

#### **YAP Reporter Assay**

This assay measures the transcriptional activity of the YAP/TAZ-TEAD complex.

- Cell Line: A stable cell line (e.g., HEK293) is engineered to express a luciferase reporter gene under the control of a TEAD-responsive promoter.
- Compound Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of VT103.[11]
- Luciferase Activity Measurement: After a defined incubation period, a luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.



• Data Analysis: The luminescence signal is normalized to cell viability, and the IC50 value is calculated by fitting the data to a dose-response curve.[17][18]

#### Co-immunoprecipitation (Co-IP)

This technique is used to determine if **VT103** disrupts the interaction between YAP/TAZ and TEAD proteins in cells.

- Cell Culture and Treatment: A relevant cell line, such as the NF2-deficient NCI-H226 or NF2-mutant NCI-H2373 cells, is treated with VT103 (e.g., 3 μmol/L) or a vehicle control for a specified duration (e.g., 4 or 24 hours).[11]
- Cell Lysis: Cells are lysed in a buffer that preserves protein-protein interactions.
- Immunoprecipitation: The cell lysate is incubated with an antibody specific to either TEAD1 or TEAD4, or a control IgG antibody. The antibody-protein complexes are then captured using Protein A/G beads.[11]
- Western Blotting: The immunoprecipitated proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against YAP and TAZ to detect their presence in the TEAD immunocomplexes. A reduction in the amount of co-immunoprecipitated YAP or TAZ in the VT103-treated samples compared to the control indicates disruption of the protein-protein interaction.[11]

#### **Cell Viability Assay**

This assay assesses the anti-proliferative effect of **VT103** on cancer cell lines.

- Cell Seeding: Cancer cells (e.g., NCI-H226, KTOR81) are seeded in 96-well plates at a specific density.[15][16]
- Compound Treatment: The cells are treated with a range of concentrations of VT103, often in a serial dilution format.[11]
- Incubation: The plates are incubated for a specified period (e.g., 72 or 168 hours).[15][16]
- Viability Measurement: Cell viability is determined using a commercially available assay,
   such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an



indicator of metabolically active cells.[15][16]

 Data Analysis: The luminescence data is used to generate dose-response curves, from which the GI50 (the concentration that causes 50% growth inhibition) can be calculated.[14]

#### In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of **VT103** in animal models.

- Animal Model: Immunocompromised mice are subcutaneously injected with human cancer cells (e.g., NCI-H226) to establish tumors (cell line-derived xenograft - CDX) or implanted with patient tumor tissue (patient-derived xenograft - PDX).[11][15]
- Compound Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. VT103 is administered orally at various doses (e.g., 0.3-10 mg/kg) once daily.[11][13]
- Tumor Measurement: Tumor volume is measured regularly throughout the study.
- Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be
  harvested to assess target engagement. This can be done by measuring the expression of
  YAP/TAZ-TEAD target genes, such as CTGF and CYR61, using qPCR, or by analyzing
  TEAD1 palmitoylation levels using the APEGS assay.[11]
- Toxicity Assessment: The general health and body weight of the mice are monitored to assess any potential toxicity of the compound.[15]





Click to download full resolution via product page

**Figure 2:** Experimental workflow for assessing **VT103** efficacy.

#### **Conclusion and Future Directions**

**VT103** is a highly potent and selective inhibitor of TEAD1 auto-palmitoylation, demonstrating significant anti-proliferative and anti-tumor activity in preclinical models of cancers with aberrant Hippo pathway signaling. Its selectivity for TEAD1 over other TEAD isoforms and its favorable oral bioavailability make it a promising candidate for clinical development.

Further research is warranted to fully elucidate the therapeutic potential of **VT103**. This includes combination studies with other targeted therapies, as has been explored with the BRAF inhibitor dabrafenib in lung adenocarcinoma.[15][16] Additionally, the identification of predictive biomarkers will be crucial for patient selection in future clinical trials. The continued investigation of TEAD palmitoylation inhibitors like **VT103** holds great promise for the development of novel and effective treatments for a range of YAP/TAZ-driven cancers.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural and functional insights into the TEAD-YAP complex in the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway.
   | Broad Institute [broadinstitute.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. VT103 (VT-103) | TEAD1 inhibitor | Probechem Biochemicals [probechem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Probe VT103 | Chemical Probes Portal [chemicalprobes.org]
- 15. Novel TEAD1 Inhibitor VT103 Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel TEAD1 Inhibitor VT103 Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metrics other than potency reveal systematic variation in responses to cancer drugs PMC [pmc.ncbi.nlm.nih.gov]
- 18. IC50 and EC50 | Graphstats Technologies [graphstats.net]



 To cite this document: BenchChem. [VT103: A Selective TEAD1 Palmitoylation Inhibitor for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8195871#vt103-as-a-selective-tead1-palmitoylation-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com